An In-Depth Technical Guide to 3,5-Dichloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3,5-Dichloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a methoxy group on the benzene ring, make it an attractive starting material for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, structural elucidation, and known applications of 3,5-dichloro-4-methoxybenzaldehyde, with a focus on providing practical insights for researchers in drug discovery and development.
The strategic placement of the chlorine atoms and the methoxy group on the benzaldehyde scaffold can significantly influence the biological activity and pharmacokinetic properties of its derivatives. The methoxy group is a common feature in many approved drugs, where it can modulate binding to biological targets and improve metabolic stability. The chloro substituents, on the other hand, can enhance the lipophilicity of a molecule and introduce specific steric and electronic interactions that can be crucial for potent and selective biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dichloro-4-methoxybenzaldehyde is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[1] |
| Molecular Weight | 205.04 g/mol | PubChem[1] |
| IUPAC Name | 3,5-dichloro-4-methoxybenzaldehyde | PubChem[1] |
| CAS Number | 41727-58-6 | PubChem[1] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. (predicted) | Inferred from similar compounds |
Synthesis of 3,5-Dichloro-4-methoxybenzaldehyde
Method 1: Electrophilic Chlorination of 4-Methoxybenzaldehyde (p-Anisaldehyde)
This approach involves the direct chlorination of p-anisaldehyde. The methoxy group is an activating, ortho-, para-directing group. Since the para position is already occupied by the aldehyde group, chlorination is expected to occur at the ortho positions (C3 and C5).
Caption: Proposed synthesis of 3,5-dichloro-4-methoxybenzaldehyde via electrophilic chlorination.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
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Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.2 equivalents) in the same solvent from the dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Method 2: Methylation of 3,5-Dichloro-4-hydroxybenzaldehyde
An alternative and potentially more regioselective route involves the methylation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzaldehyde, which is a commercially available starting material.[2] This Williamson ether synthesis is a robust and widely used method for the preparation of aryl ethers.
Caption: Proposed synthesis of 3,5-dichloro-4-methoxybenzaldehyde via Williamson ether synthesis.
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Reaction Setup: To a solution of 3,5-dichloro-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask, add a base (e.g., potassium carbonate, 2-3 equivalents).
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Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
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Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography as described in Method 1.
Analytical Characterization
Thorough characterization of 3,5-dichloro-4-methoxybenzaldehyde is crucial to confirm its identity and purity. The following section details the expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
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Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.0 ppm.
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Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons at the C2 and C6 positions, expected to appear in the region of δ 7.5-7.8 ppm.
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Methoxy Protons (-OCH₃): A singlet integrating to three protons in the region of δ 3.9-4.1 ppm.
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¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information about the carbon framework.
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Aldehydic Carbonyl (C=O): A signal in the downfield region of δ 188-192 ppm.
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Aromatic Carbons:
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C1 (ipso to CHO): ~δ 130-135 ppm.
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C2/C6 (CH): ~δ 128-132 ppm.
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C3/C5 (ipso to Cl): ~δ 125-130 ppm.
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C4 (ipso to OCH₃): ~δ 155-160 ppm.
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Methoxy Carbon (-OCH₃): A signal in the region of δ 60-65 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 3,5-dichloro-4-methoxybenzaldehyde are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-3000 | C-H stretch | Methoxy |
| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1690-1710 | C=O stretch | Aldehyde |
| ~1550-1600 | C=C stretch | Aromatic ring |
| ~1250-1300 | C-O stretch | Aryl ether |
| ~750-850 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
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Major Fragmentation Pathways (Predicted):
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Loss of a hydrogen radical (-H) to give a stable acylium ion at m/z = 203.
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Loss of the formyl radical (-CHO) to give a fragment at m/z = 175.
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Loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 189.
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Applications in Drug Discovery and Development
Substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. While the specific applications of 3,5-dichloro-4-methoxybenzaldehyde in approved drugs are not extensively documented, its structural motifs suggest several potential areas of interest for drug discovery.
Antimicrobial Activity
A notable and documented biological activity of 3,5-dichloro-4-methoxybenzaldehyde is its antimicrobial properties. A study has shown that this compound, produced by the mushroom Porostereum spadiceum, exhibits significant inhibitory activity against various plant-pathogenic bacteria and fungi. This suggests its potential as a lead compound for the development of new agrochemicals or as a scaffold for the design of novel antimicrobial agents for human or veterinary use.
Caption: Antimicrobial activity of 3,5-dichloro-4-methoxybenzaldehyde.
As a Scaffold in Medicinal Chemistry
The 3,5-dichloro-4-methoxyphenyl moiety can be incorporated into larger molecules to explore its impact on biological activity. The dichloro substitution pattern can be particularly useful for targeting hydrophobic pockets in enzymes or receptors. The methoxy group can act as a hydrogen bond acceptor and can be metabolically more stable than a hydroxyl group.
Potential therapeutic areas where derivatives of this compound could be investigated include:
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Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature dichlorinated aromatic rings.
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Antiviral Agents: The halogenated aromatic core could be a starting point for the design of inhibitors of viral enzymes.
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CNS-active Agents: The lipophilicity imparted by the chlorine atoms may facilitate crossing the blood-brain barrier.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and causes skin and eye irritation.
Conclusion
3,5-Dichloro-4-methoxybenzaldehyde is a chemical entity with considerable untapped potential in the field of drug discovery and development. Its straightforward, predictable synthesis from readily available starting materials, combined with its unique electronic and steric properties, makes it an attractive scaffold for the generation of novel bioactive molecules. The documented antimicrobial activity provides a solid foundation for further investigation into its therapeutic applications. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of its synthesis, characterization, and potential applications, thereby facilitating its use in the quest for new and improved therapeutic agents.
References
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PubChem. 3,5-Dichloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine. [Link]
- Google Patents. Method for synthesizing environment-friendly p-methoxybenzaldehyde. CN106946674B.
- Google Patents. Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. EP0155335A1.
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Journal of Applied Microbiology. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. [Link]
